3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Description

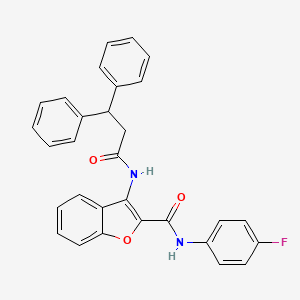

3-(3,3-Diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a diphenylpropanamide substituent at the 3-position and a 4-fluorophenyl carboxamide group at the 2-position of the benzofuran core. The 4-fluorophenyl moiety is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity via hydrophobic interactions and halogen bonding .

Properties

IUPAC Name |

3-(3,3-diphenylpropanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23FN2O3/c31-22-15-17-23(18-16-22)32-30(35)29-28(24-13-7-8-14-26(24)36-29)33-27(34)19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25H,19H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGXESGHDPBIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

Formation of Diphenylpropanamido Moiety: The diphenylpropanamido moiety can be synthesized by reacting diphenylacetonitrile with an appropriate amine under basic conditions.

Coupling Reactions: The final compound is obtained by coupling the benzofuran ring, fluorophenyl group, and diphenylpropanamido moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Molecular Weight and Polarity :

- The 4-fluorophenyl analog (target compound) has a lower molecular weight (477.52 g/mol) compared to the 2-ethoxyphenyl derivative (504.58 g/mol) due to the smaller fluorine atom versus the ethoxy group. This likely enhances solubility in polar solvents .

- The 4-chlorophenyl analog (493.97 g/mol) exhibits higher molecular weight than the target compound, attributed to the chlorine atom’s larger atomic mass compared to fluorine .

Synthetic Accessibility: The 2-ethoxyphenyl derivative requires multi-step synthesis involving preparative chromatography, as inferred from similar procedures in (e.g., diastereomer separation via silica gel chromatography). This may increase production costs compared to the 4-fluorophenyl or 4-chlorophenyl analogs .

Bioactivity Implications :

- Fluorine in the target compound may improve metabolic stability and membrane permeability compared to chlorine or ethoxy groups, as seen in other fluorinated pharmaceuticals .

- The diphenylpropanamide moiety (common in all analogs) likely contributes to hydrophobic interactions with target proteins, a feature critical for enzyme inhibition or receptor binding .

Biological Activity

The compound 3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide belongs to a class of benzofuran derivatives, which have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C27H28FNO

- Molecular Weight : 411.7 g/mol

This compound features a benzofuran core with a carboxamide functional group, which is often associated with various biological activities.

Research indicates that compounds similar to This compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives act as inhibitors for specific enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in neurotransmitter metabolism and inflammation, respectively.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress in biological systems.

In Vitro Studies

In vitro studies have demonstrated the potential of benzofuran derivatives to inhibit various biological pathways. For instance:

- A study on related compounds showed significant inhibition of MAO-B with IC50 values ranging from 0.78 µM to 1.65 µM, indicating a promising profile for neuroprotective applications .

- Other derivatives demonstrated hypolipidemic effects in animal models, significantly reducing plasma triglyceride levels and increasing HDL cholesterol levels after treatment .

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy and safety profiles of related compounds:

- Hyperlipidemic Models : Compounds similar to the target compound were administered to hyperlipidemic rats, resulting in a notable decrease in total cholesterol levels and triglycerides after 7 and 24 hours post-treatment .

- Neuroprotective Effects : Animal studies indicated that certain benzofuran derivatives could protect against neurodegenerative conditions by modulating neurotransmitter levels through MAO inhibition.

Case Studies

Several case studies highlight the therapeutic potential of benzofuran derivatives:

- Case Study on Neuroprotection : A derivative exhibited protective effects against neuronal cell death induced by oxidative stress in vitro, suggesting its potential use in treating neurodegenerative diseases.

- Case Study on Hyperlipidemia : In a controlled trial involving hyperlipidemic rats, administration of related compounds led to significant improvements in lipid profiles, supporting their use as therapeutic agents for cardiovascular diseases.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,3-diphenylpropanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the benzofuran core functionalization. Key steps include:

- Amide coupling : Use coupling agents like HATU or EDCI with DMF as a solvent under nitrogen to minimize hydrolysis .

- Halogenation : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in DMSO at 120°C) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Yield optimization : Microwave-assisted synthesis (50–80°C, 30–60 min) can reduce side reactions and improve yields by 15–20% compared to conventional reflux .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Analytical HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>98%) and detect impurities .

- Spectroscopic characterization :

- 1H/13C NMR : Verify substituent positions (e.g., fluorine at C4 of phenyl, amide protons at δ 8.2–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 553.18; observed: 553.17) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., varying IC50 values in kinase inhibition assays)?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations (1–10 µM) to minimize variability .

- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., Western blot for downstream phosphorylation targets) to confirm target engagement .

- Impurity profiling : Analyze batch-to-batch variations via LC-MS to rule out contaminants affecting activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chloro-4-fluorophenyl) to assess steric/electronic effects on binding .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or EGFR kinases) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (diphenyl groups) using MOE or Phase .

Q. What experimental designs are suitable for evaluating metabolic stability and toxicity?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Calculate intrinsic clearance (Clint) using the substrate depletion method .

- Cytotoxicity screening : Use MTT assays on HepG2 cells (72 hr exposure) to determine CC50 values. Compare to positive controls (e.g., doxorubicin) .

- In vivo toxicokinetics : Administer to rodent models (10–50 mg/kg, IV/PO) and measure plasma half-life, Cmax, and organ histopathology .

Data Analysis and Interpretation

Q. How can researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy .

- QSAR refinement : Incorporate experimental logP and pKa values (e.g., from Sirius T3) to improve predictive models like COSMO-RS .

Q. What advanced techniques are recommended for studying metabolite identification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.